molecular formula C13H16N2O2S B10952254 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylcyclopropanecarboxamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylcyclopropanecarboxamide

Cat. No.: B10952254
M. Wt: 264.35 g/mol
InChI Key: DGPYHYSOVQIUMG-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-1-cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-1-cyclopropanecarboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Cyclopropylation: The cyclopropyl groups can be introduced via cyclopropanation reactions using diazomethane or cyclopropyl halides in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-1-cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or cyclopropyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-1-cyclopropanecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.

    Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of thiazole derivatives in biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-1-cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and acetyl group are known to interact with enzymes and receptors, modulating their activity. The cyclopropyl groups may enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)acetamide
  • 4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic acid
  • N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)butanamide

Uniqueness

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-1-cyclopropanecarboxamide is unique due to the presence of cyclopropyl groups, which are not commonly found in similar thiazole derivatives. These cyclopropyl groups can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylcyclopropanecarboxamide

InChI

InChI=1S/C13H16N2O2S/c1-7-11(8(2)16)18-13(14-7)15(10-5-6-10)12(17)9-3-4-9/h9-10H,3-6H2,1-2H3

InChI Key

DGPYHYSOVQIUMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C2CC2)C(=O)C3CC3)C(=O)C

Origin of Product

United States

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